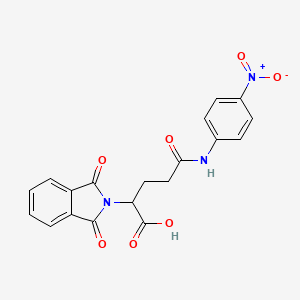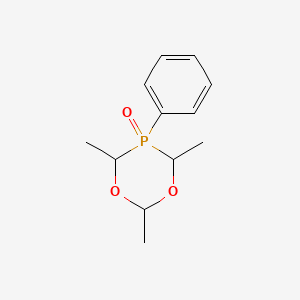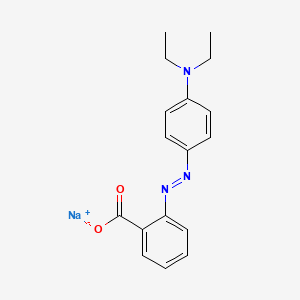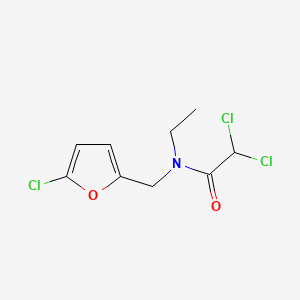
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- typically involves the reaction of 2,2-dichloroacetamide with 5-chloro-2-furanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of the furan ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted acetamides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-ethyl-: Lacks the dichloro and furan substituents, leading to different chemical properties.
2,2-Dichloroacetamide: Similar structure but without the furan ring and N-ethyl group.
5-Chloro-2-furanyl methyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
The presence of both dichloro and furan substituents in Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
75228-85-2 |
|---|---|
Molecular Formula |
C9H10Cl3NO2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2,2-dichloro-N-[(5-chlorofuran-2-yl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C9H10Cl3NO2/c1-2-13(9(14)8(11)12)5-6-3-4-7(10)15-6/h3-4,8H,2,5H2,1H3 |
InChI Key |
FDYZUFQDYVFFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(O1)Cl)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


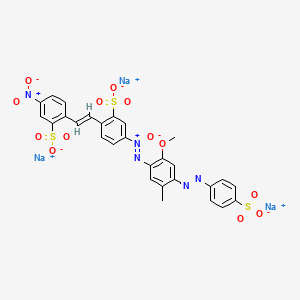

![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
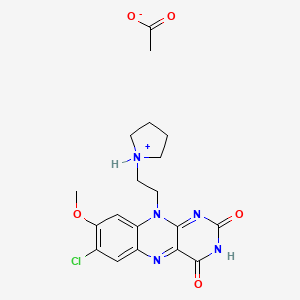
![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)
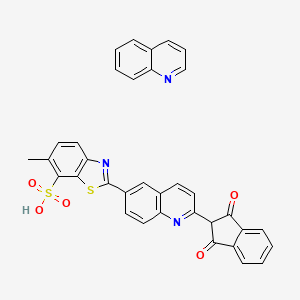
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
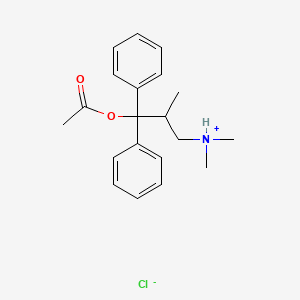
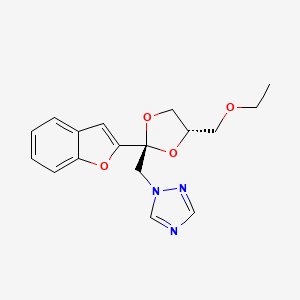
![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)
